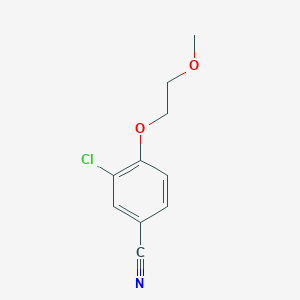

3-Chloro-4-(2-methoxyethoxy)benzonitrile

Description

3-Chloro-4-(2-methoxyethoxy)benzonitrile is a substituted aromatic nitrile characterized by a chlorine atom at the 3-position and a 2-methoxyethoxy group at the 4-position of the benzene ring. The compound combines the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups with the ether-based 2-methoxyethoxy (-OCH2CH2OCH3) substituent, which introduces steric bulk and moderate polarity.

Properties

IUPAC Name |

3-chloro-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOPVZUWFPRFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-dichlorobenzonitrile through a nucleophilic substitution reaction. The reaction involves the substitution of one chlorine atom with a 2-methoxyethoxy group. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Various substituted benzonitriles.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Corresponding amines.

Scientific Research Applications

3-Chloro-4-(2-methoxyethoxy)benzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of new materials with specific properties.

Pharmaceuticals: Investigated for potential use in drug development due to its structural features.

Agriculture: Explored as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-methoxyethoxy)benzonitrile depends on the specific application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The methoxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Substituent Complexity : The 2-methoxyethoxy group in the target compound provides greater steric hindrance and hydrophilicity compared to simpler substituents like methoxy (-OCH3) in 2-chloro-4-methoxybenzonitrile .

Electronic Effects: The chloro and nitrile groups create an electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. This contrasts with analogs like 3-chloro-4-(4-fluoro-2-methoxyphenoxy)benzonitrile , where the phenoxy group may stabilize the ring via resonance.

Biological Relevance: The phenoxy-substituted analog (3-chloro-4-(2-hydroxy-6-methoxy-4-propylphenoxy)benzonitrile) demonstrated inhibitory activity against Toxoplasma gondii , suggesting that the target compound’s 2-methoxyethoxy group could be optimized for similar biological interactions.

Physicochemical Properties

- Solubility: The 2-methoxyethoxy group improves water solubility compared to non-polar substituents (e.g., 2-chloro-4-methoxybenzonitrile ). However, it is less polar than bis-substituted analogs like 3,4-bis(2-methoxyethoxy)benzonitrile .

- Thermal Stability : Ether linkages generally enhance thermal stability, but the chloro and nitrile groups may lower decomposition temperatures relative to fully alkylated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.